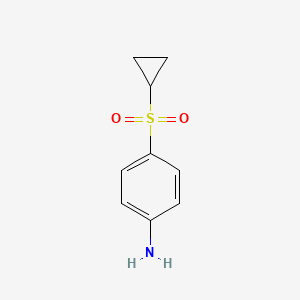
1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1054003-08-5 . It has a molecular weight of 273.74 . The IUPAC name for this compound is 1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid is 1S/C11H12ClNO3S/c12-9-2-1-8(17-9)10(14)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H,15,16) .Physical And Chemical Properties Analysis
The compound is stored at room temperature and has a physical form of oil .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis for Metabolic Studies : A neuroleptic agent, similar in structure to 1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid, was synthesized and labeled with carbon-14 for metabolic studies, highlighting the chemical's potential in neuropharmacological research (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979).
Hydrogen-Bonded Structures in Proton-Transfer Compounds : Research on hydrogen-bonded structures in compounds involving piperidine, a core component of the chemical , provides insights into its potential applications in developing new molecular materials (Smith & Wermuth, 2010).
Stereochemistry and Acidity Analysis : The stereochemistry and acidity of piperidine-2-carboxylic acid derivatives have been extensively studied, which can inform the understanding of 1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid's properties and potential uses (Caddy & Utley, 1973).
Molecular Structure and Bonding
Molecular Structure Analysis : Studies on the molecular structure, hydrogen bonding, and spectroscopic properties of piperidine-4-carboxylic acid complexes reveal intricate details about their bonding and interactions, which are essential for understanding similar compounds like 1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid (Komasa et al., 2008).
Electronic Structure and Synthesis : Research on the electronic structure and novel synthesis of 6-oxopiperidine-2-carboxylic acid derivatives, which are structurally related, provides valuable insights into the synthesis and electronic properties of 1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Potential Medicinal Chemistry Applications
Acetyl-CoA Carboxylase Inhibitor Development : Novel (4-piperidinyl)-piperazine derivatives, structurally similar to the compound , have been synthesized and evaluated as ACC1/2 non-selective inhibitors, indicating potential applications in medicinal chemistry (Chonan et al., 2011).
Aurora Kinase Inhibitor for Cancer Treatment : A compound structurally related to 1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid has been studied as an Aurora kinase inhibitor, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Safety And Hazards
The compound has been classified under the GHS07 pictogram with the signal word 'Warning’ . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-9-2-1-8(17-9)10(14)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGJCCPZJTOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)
![1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1451766.png)

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)


![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)